(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a versatile building block in organic synthesis due to its readily modifiable functional groups. Researchers utilize it as a precursor for synthesizing various complex molecules, including:
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be employed as a chiral ligand in asymmetric catalysis reactions. These reactions involve the formation of one enantiomer (mirror image) of a molecule in excess over its counterpart. The presence of the chiral center in the molecule allows it to selectively interact with one reactant over the other, leading to the desired enantioselectivity .
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has potential applications in the field of medicinal chemistry due to its structural similarity to various biologically active molecules. Researchers are investigating its potential for:
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chiral compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol. It is characterized by its pyrrolidine ring structure, which contains two carboxylate groups and a benzyl substituent. The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure can be represented as follows:
Chemical Structure of (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
These reactions make (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate a versatile intermediate in organic synthesis .
The synthesis of (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate typically involves several steps:
These methods allow for the selective formation of the desired stereochemical configuration .
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate finds applications primarily in:
Interaction studies involving (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate have focused on its role as a substrate or inhibitor for cytochrome P450 enzymes. These studies are crucial for understanding its pharmacokinetic properties and potential interactions with other drugs . Further research is needed to fully elucidate its interactions within biological systems.
Several compounds share structural similarities with (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Below is a comparison highlighting their unique attributes:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Not provided | 0.95 | Contains a hydroxyl group at position 4 |
| (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Not provided | 0.95 | Also has a hydroxyl group but differs in stereochemistry |
| ((Benzyloxy)carbonyl)-D-proline | Not provided | 0.97 | A proline derivative with distinct biological activity |
| Cbz-Pro-OMe | Not provided | 0.97 | Methyl ester form with different reactivity |
These compounds illustrate the diversity within this chemical class and highlight the unique structural features that differentiate (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate from its analogs .
Irritant